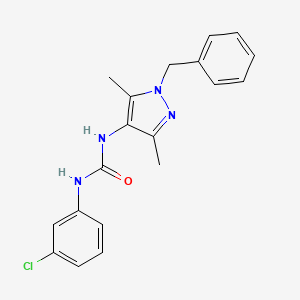

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea

Description

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea is a urea derivative featuring a pyrazole core substituted with a benzyl group and methyl groups at positions 1, 3, and 5, respectively. The urea moiety bridges the pyrazole ring to a 3-chlorophenyl group.

Computational methods, such as density functional theory (DFT), could elucidate electronic properties or stability , while crystallographic tools like SHELXL might refine its structural parameters .

Properties

IUPAC Name |

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-13-18(22-19(25)21-17-10-6-9-16(20)11-17)14(2)24(23-13)12-15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOOCIDQLVQBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N’-(3-chlorophenyl)urea” typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base.

Urea Formation: The benzylated pyrazole is reacted with 3-chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N’-(3-chlorophenyl)urea” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole exhibit antiproliferative activity against cancer cell lines, particularly pancreatic ductal adenocarcinoma (PDAC) cells. The mechanism involves modulation of the mTORC1 pathway and autophagy processes, which are critical in cancer cell survival and proliferation.

Case Study: mTORC1 Modulation

A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides significantly reduced mTORC1 activity and enhanced autophagy in MIA PaCa-2 cells. Two selected compounds showed submicromolar antiproliferative activity, indicating their potential as new cancer therapeutics .

Autophagy Modulators

The compound also acts as an autophagy modulator , influencing cellular degradation and recycling processes. This property is particularly relevant in cancer therapy, where enhancing autophagy can lead to the elimination of damaged organelles and proteins, thus promoting cell death in malignant cells.

Research Findings

In vitro experiments have shown that these compounds disrupt autophagic flux by interfering with mTORC1 reactivation during starvation/refeeding conditions. This results in the accumulation of LC3-II and abnormal LC3-labeled punctae, suggesting a novel mechanism of action for anticancer drugs .

Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. The ability to modulate critical pathways involved in cancer progression makes it a candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N’-(3-chlorophenyl)urea” would depend on its specific interactions with biological targets. Typically, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring and chlorophenyl group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s structural uniqueness lies in its pyrazole core and substituent arrangement. Key comparisons with similar urea derivatives are summarized below:

Key Observations:

Chlorine Substitution: The target compound’s 3-chlorophenyl group is shared with 6f and 9f, but differs from the 2,3-dichlorophenyl in the analog from . Increased chlorine content correlates with higher molecular weight (e.g., 423.72 Da for dichloro vs. 358.83 Da for monochloro). Chlorine position influences steric and electronic properties. For example, 2,3-dichlorophenyl () may enhance lipophilicity compared to the target’s 3-chlorophenyl .

Heterocyclic Influence :

- The pyrazole core in the target compound distinguishes it from simpler aryl ureas like 6f and thiazole-containing derivatives like 9f . Pyrazole’s rigid structure may enhance binding specificity in biological targets compared to linear aryl groups .

Synthetic Yields :

Physicochemical and Functional Implications

- However, the pyrazole core may increase rigidity, affecting solubility .

- Role of Substituents: Benzyl vs. 3-Chlorobenzyl: The absence of chlorine on the benzyl group in the target compound may reduce electron-withdrawing effects, altering reactivity or binding interactions compared to . Cyanophenyl (6f): The cyano group in 6f introduces strong electron-withdrawing effects, which could stabilize the urea moiety but reduce nucleophilicity .

Research Findings and Trends

Heterocyclic Diversity :

- Thiazole-piperazine derivatives () demonstrate the impact of auxiliary heterocycles on molecular complexity and weight, which could be leveraged for targeted drug delivery .

Biological Activity

1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and autophagy modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The chemical formula for 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea is C15H16ClN3O, with a molecular weight of 273.76 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C15H16ClN3O |

| Molecular Weight | 273.76 g/mol |

| IUPAC Name | 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea |

| Appearance | Solid (crystalline) |

Research indicates that compounds structurally related to 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea exhibit significant effects on mTORC1 signaling pathways, which are crucial for cell growth and proliferation. Specifically, studies have shown that related pyrazole derivatives can reduce mTORC1 activity and enhance autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Pyrazole Core : Essential for interaction with target enzymes.

- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Urea Linkage : Important for the modulation of biological activity and stability.

Antiproliferative Activity

A study conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that related pyrazole compounds showed submicromolar antiproliferative activity. The compounds were effective in reducing mTORC1 activity and promoting autophagy, suggesting a potential mechanism for their anticancer effects .

Autophagy Modulation

The modulation of autophagy by this class of compounds indicates their potential as therapeutic agents in cancer treatment. In particular, studies have shown that these compounds can disrupt the autophagic flux by inhibiting mTORC1 reactivation during nutrient refeeding phases. This results in an accumulation of LC3-II protein levels, which is indicative of impaired autophagic degradation .

Comparative Biological Activity Table

Q & A

(Basic) What are the recommended synthetic routes for 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)urea, and what analytical techniques are critical for confirming its structural integrity?

Answer:

The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. A validated method includes:

- Step 1: React 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine with 3-chlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Step 2: Use a base like triethylamine to neutralize HCl byproducts .

- Step 3: Purify via recrystallization or column chromatography.

Key characterization techniques:

- Single-crystal X-ray diffraction (100 K, R factor ≤0.038) to confirm molecular geometry and hydrogen bonding .

- FT-IR spectroscopy to verify urea C=O stretching (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and substituent effects .

(Basic) How can researchers characterize the purity and stability of this urea derivative under various storage conditions?

Answer:

- Purity assessment:

- HPLC (reverse-phase C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .

- TLC (silica gel, ethyl acetate/hexane) for rapid purity checks.

- Stability studies:

(Advanced) What methodological approaches are employed to resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

Contradictions may arise from dynamic molecular conformations or solvent effects. Strategies include:

- Multi-technique validation: Compare experimental X-ray bond lengths (mean C–C = 0.002 Å ) with DFT-optimized geometries.

- Solvent modeling: Use polarizable continuum models (PCM) in computational studies to mimic solvent environments affecting NMR shifts .

- Dynamic NMR: Analyze temperature-dependent spectra to detect rotational barriers in the urea moiety .

(Advanced) How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound?

Answer:

SAR Framework:

- Structural modifications: Vary substituents on the benzyl (e.g., electron-withdrawing groups) or 3-chlorophenyl groups to modulate bioactivity .

- In vitro assays:

- Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Cytotoxicity: MTT assays on cancer cell lines (IC₅₀ determination) .

- Data analysis: Apply multivariate regression to correlate substituent Hammett constants (σ) with activity trends .

(Basic) What are the key considerations in selecting appropriate crystallization solvents for X-ray diffraction analysis of such urea derivatives?

Answer:

- Solvent polarity: Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystal growth and avoid hydrate formation .

- H-bonding capacity: Polar aprotic solvents (e.g., DMSO) may disrupt intermolecular H-bonds critical for crystal packing.

- Temperature control: Gradual cooling (0.5°C/hr) from saturated solutions yields diffraction-quality crystals .

(Advanced) What experimental strategies are recommended for investigating the environmental fate and ecotoxicological impacts of this compound?

Answer:

Adapt methodologies from Project INCHEMBIOL :

- Environmental partitioning: Measure log Kow (octanol-water) via shake-flask method to assess bioaccumulation potential.

- Abiotic degradation: Perform photolysis studies (UV light, λ=254 nm) and track degradation products via LC-MS.

- Ecotoxicology:

- Algal toxicity: 72-h EC₅₀ tests using Pseudokirchneriella subcapitata.

- Daphnia magna: 48-h immobilization assays .

(Advanced) How should researchers address discrepancies in biological activity data across different assay platforms?

Answer:

- Standardize protocols: Use harmonized OECD guidelines for cytotoxicity (e.g., ISO 10993-5).

- Control variables:

- Match cell passage numbers and serum concentrations.

- Validate compound solubility via dynamic light scattering (DLS) .

- Meta-analysis: Apply weighted Z-scores to integrate data from heterogeneous studies .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.